![molecular formula C24H41ClO B14179539 1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene CAS No. 918795-65-0](/img/structure/B14179539.png)
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene is an organic compound characterized by the presence of tert-butyl groups and a chlorodecyl ether substituent on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-DI-Tert-butylbenzene and 10-chlorodecanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as sodium hydride, is used to deprotonate the alcohol, forming an alkoxide.
Ether Formation: The alkoxide then reacts with 1,3-DI-Tert-butylbenzene under reflux conditions to form the desired ether compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chlorodecyl group can yield the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amines or thiols.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Scientific Research Applications
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1,3-DI-Tert-butyl-5-(chloromethyl)benzene
- 1,3-DI-Tert-butyl-5-(bromomethyl)benzene
- 1,3-DI-Tert-butyl-5-(iodomethyl)benzene
Uniqueness
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene is unique due to the presence of the long chlorodecyl ether chain, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
918795-65-0 |
|---|---|
Molecular Formula |
C24H41ClO |
Molecular Weight |
381.0 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-(10-chlorodecoxy)benzene |
InChI |
InChI=1S/C24H41ClO/c1-23(2,3)20-17-21(24(4,5)6)19-22(18-20)26-16-14-12-10-8-7-9-11-13-15-25/h17-19H,7-16H2,1-6H3 |
InChI Key |
DDSKQKRICUUIMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OCCCCCCCCCCCl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


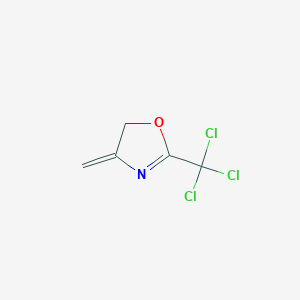
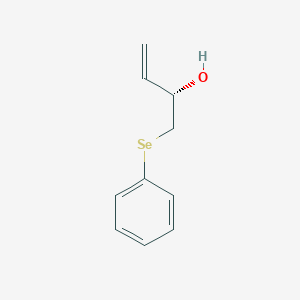
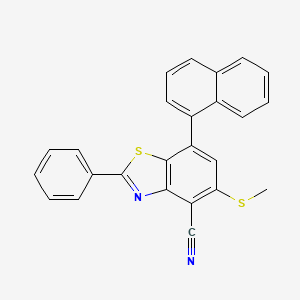
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
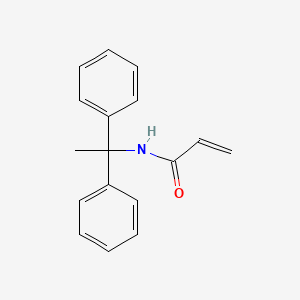
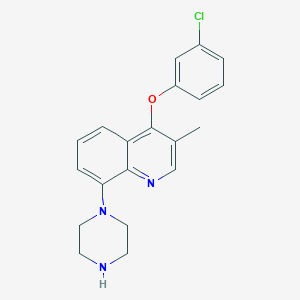
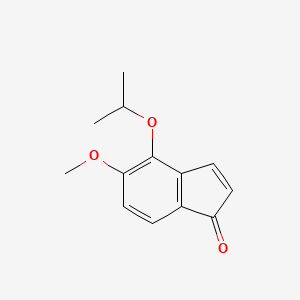
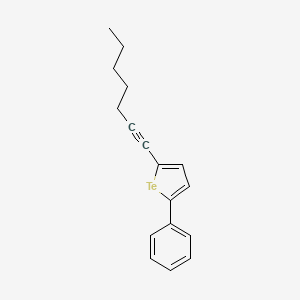
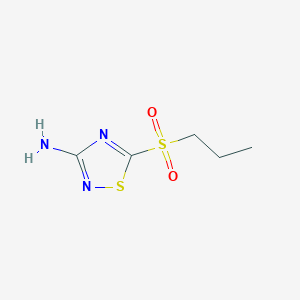
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)


![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)
